

# Application Note: Determination of Sulfamonomethoxine in Eggs by LC-MS/MS

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Compound of Interest		
Compound Name:	Sulfamonomethoxine	
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#### **Abstract**

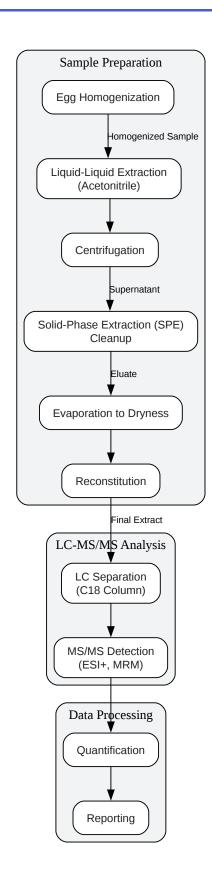
This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **sulfamonomethoxine** in whole eggs. The described protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and professionals in drug development and food safety for the monitoring of sulfonamide residues in food products.

#### Introduction

**Sulfamonomethoxine** is a sulfonamide antibiotic used in veterinary medicine to treat bacterial and protozoal infections in poultry. The potential for residues of this drug to remain in eggs necessitates robust analytical methods to ensure food safety and compliance with regulatory limits. This document presents a detailed protocol for the extraction, cleanup, and subsequent quantification of **sulfamonomethoxine** in eggs using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

## **Experimental Workflow**





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Caption: Experimental workflow for the LC-MS/MS analysis of **sulfamonomethoxine** in eggs.



# Experimental Protocols Sample Preparation

- Homogenization: Homogenize whole eggs to obtain a uniform sample.
- Extraction:
  - Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.
  - Add 20 mL of acetonitrile.
  - Vortex vigorously for 1 minute to ensure thorough mixing.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Solid-Phase Extraction (SPE) Cleanup:
  - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
  - Load the supernatant from the centrifugation step onto the SPE cartridge.
  - Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
  - Elute the target analyte with 5 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase and vortex for 30 seconds. Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

### **Liquid Chromatography**

- Column: C18 column (e.g., 2.1 mm x 100 mm, 2.7 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.



• Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

• Column Temperature: 35°C.

Gradient Elution:

o 0-1 min: 10% B

• 1-5 min: 10-90% B

o 5-7 min: 90% B

• 7.1-10 min: 10% B (re-equilibration)

### **Mass Spectrometry**

• Ionization Mode: Electrospray Ionization (ESI), Positive.

• Scan Type: Multiple Reaction Monitoring (MRM).

• Ion Source Temperature: 500°C.

Capillary Voltage: 3.5 kV.

#### MRM Transitions for **Sulfamonomethoxine**:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)	
281.1	156.1 (Quantifier)	20	100	
281.1	92.1 (Qualifier)	35	100	

## **Quantitative Data Summary**

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of various sulfonamides in eggs, including **sulfamonomethoxine**.



Analyte	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	LOD (μg/kg)	LOQ (µg/kg)	Referenc e
Sulfamono methoxine	15	92.3	8.5	0.5	1.5	[1][2]
30	95.1	7.2	[1]			
45	93.8	6.9	[1]	_		
Sulfadiazin e	15	89.5	9.1	0.8	2.5	[1]
Sulfametha zine	15	96.2	6.8	0.4	1.2	[1]
Sulfadimet hoxine	15	94.7	7.5	0.6	2.0	[1]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.

#### **Results and Discussion**

The described LC-MS/MS method demonstrates excellent performance for the determination of **sulfamonomethoxine** in eggs. The sample preparation procedure, incorporating liquid-liquid extraction followed by SPE cleanup, effectively removes matrix interferences, leading to high recovery and good reproducibility.[1] The chromatographic conditions provide good separation of **sulfamonomethoxine** from other sulfonamides and endogenous matrix components.

The use of MRM in the positive ESI mode ensures high selectivity and sensitivity for the detection of the target analyte.[3] The method was validated, and the results for recovery, precision (RSD), LOD, and LOQ are well within the acceptable limits for residue analysis. The decision limit (CC $\alpha$ ) and detection capability (CC $\beta$ ) for **sulfamonomethoxine** were found to be in the ranges of 16.1-20.5  $\mu$ g/kg and 16.9-25.7  $\mu$ g/kg, respectively.[1][3]

#### Conclusion



This application note provides a detailed and robust LC-MS/MS method for the quantification of **sulfamonomethoxine** in eggs. The protocol is straightforward and can be readily implemented in analytical laboratories for routine monitoring of sulfonamide residues in food products, thereby contributing to food safety and regulatory compliance.

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#### References

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